molecular formula C8H17ClN2O2 B1448612 piperidin-4-yl N,N-dimethylcarbamate hydrochloride CAS No. 1803609-75-7

piperidin-4-yl N,N-dimethylcarbamate hydrochloride

Cat. No.: B1448612
CAS No.: 1803609-75-7
M. Wt: 208.68 g/mol
InChI Key: MWOZRNUJYUNCCO-UHFFFAOYSA-N
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Description

Piperidin-4-yl N,N-dimethylcarbamate hydrochloride is a chemical compound that is commonly used as an insecticide and pesticidal agent. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The molecular formula of this compound is C8H17ClN2O2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 208.68 g/mol. Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

A study focused on the synthesis and antimicrobial screening of a related compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, demonstrated moderate activities against a range of bacterial strains, including E. coli, B. subtilis, methicillin-susceptible and resistant S. aureus, and C. albicans, suggesting potential applications in developing antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

GABA Receptor Modulation

Research on piperine derivatives, which include modifications of the piperidine moiety, has shown significant modulation of γ-aminobutyric acid type A receptors (GABAAR), indicating the potential for developing novel anxiolytics or sedatives. One compound demonstrated stronger anxiolysis in mice than piperine, highlighting the therapeutic promise of these derivatives (Schöffmann et al., 2014).

Anticancer Properties

A study on 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a novel topoisomerase II inhibitor, revealed its preliminary cytotoxic effects on breast cancer cells, suggesting a potential application in cancer therapy (Siwek et al., 2012).

Corrosion Inhibition

Piperidine derivatives have been explored for their corrosion inhibition properties on iron, with quantum chemical and molecular dynamic simulation studies predicting their efficiency. This research indicates potential applications in material science, particularly in protecting metals from corrosion (Kaya et al., 2016).

Molecular Docking and Pharmacokinetics

Exploration of the structural activity relationships and pharmacokinetics of novel compounds, such as anaplastic lymphoma kinase inhibitors derived from piperidin-4-yl N,N-dimethylcarbamate hydrochloride, contribute to the development of new therapeutic agents with optimized efficacy and reduced side effects (Teffera et al., 2013).

Properties

IUPAC Name

piperidin-4-yl N,N-dimethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-10(2)8(11)12-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOZRNUJYUNCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-75-7
Record name piperidin-4-yl N,N-dimethylcarbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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piperidin-4-yl N,N-dimethylcarbamate hydrochloride
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